molecular formula C14H10BrN3O3 B5608671 N-[(E)-(3-bromophenyl)methylideneamino]-3-nitrobenzamide

N-[(E)-(3-bromophenyl)methylideneamino]-3-nitrobenzamide

Cat. No.: B5608671
M. Wt: 348.15 g/mol
InChI Key: AZYWBPNTCZVBTO-CXUHLZMHSA-N
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Description

N-[(E)-(3-bromophenyl)methylideneamino]-3-nitrobenzamide is an organic compound characterized by the presence of a bromophenyl group, a nitrobenzamide group, and a methyleneamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-bromophenyl)methylideneamino]-3-nitrobenzamide typically involves the condensation reaction between 3-bromobenzaldehyde and 3-nitrobenzohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-bromophenyl)methylideneamino]-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyleneamino linkage, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, base (e.g., sodium hydroxide)

    Oxidation: Potassium permanganate, acidic or basic medium

Major Products Formed

    Reduction: Formation of N-[(E)-(3-bromophenyl)methylideneamino]-3-aminobenzamide

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

    Oxidation: Formation of oxidized derivatives at the methyleneamino linkage

Scientific Research Applications

N-[(E)-(3-bromophenyl)methylideneamino]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of N-[(E)-(3-bromophenyl)methylideneamino]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-[(2,4-dimethoxyphenyl)methylideneamino]benzamide
  • 1-(3-fluorophenyl)-N-[(3-fluorophenyl)methylideneamino]methanimine

Uniqueness

N-[(E)-(3-bromophenyl)methylideneamino]-3-nitrobenzamide is unique due to the presence of both a bromophenyl group and a nitrobenzamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O3/c15-12-5-1-3-10(7-12)9-16-17-14(19)11-4-2-6-13(8-11)18(20)21/h1-9H,(H,17,19)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYWBPNTCZVBTO-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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